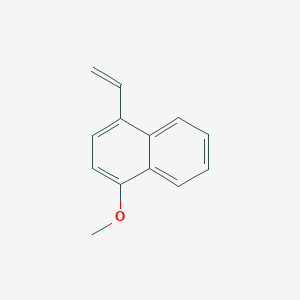

4-Methoxy-1-vinylnaphthalene

説明

“4-Methoxy-1-naphthol” is a chemical compound with the linear formula CH3OC10H6OH . It’s also known as 1-Hydroxy-4-methoxynaphthalene .

Synthesis Analysis

The synthesis of “4-Methoxy-1-naphthol” involves the oxidative coupling of naphthols. This process is catalyzed by platinum supported on activated carbon in the presence of hydrogen peroxide . The reaction outcome is influenced by the solvent, the reaction temperature, and the physical structure of the catalyst .

Molecular Structure Analysis

The molecule “4-Methoxy-1-naphthol” has a polarizability tensor, α, more than 340% greater than that obtained, at the same level of theory, for a urea molecule . This improvement grows to 500% when the second-order hyperpolarizability is considered .

Chemical Reactions Analysis

In the presence of hydrogen peroxide, platinum supported on activated carbon catalyzes the oxidative coupling of naphthols . Within 40 minutes, 4-methoxy-1-naphthol can be converted to 4,4’-dimethoxy-2,2’-binaphthalenyl-1,1’-diol with a yield of up to 94%, or to 4,4’-dimethoxy-2,2’-binaphthalenylidene-1,1’-dione with a yield of 92% .

Physical And Chemical Properties Analysis

The molecule “4-Methoxy-1-naphthol” has a polarizability tensor, α, more than 340% greater than that obtained, at the same level of theory, for a urea molecule . This improvement grows to 500% when the second-order hyperpolarizability is considered .

科学的研究の応用

Excimer Emission in Polymers

Poly(1-methoxy-4-vinylnaphthalene) (PMVN) in fluid solution exhibits unique emission properties due to different types of excimers - normal excimer and second excimer. These excimers show distinct emissions at different wavelengths, and their intensity varies with temperature. This property is significant for understanding polymer fluorescence and developing materials with specific optical properties (Itagaki et al., 1982).

Polymerization Techniques

Studies have shown that vinylnaphthalene derivatives, including 4-Methoxy-1-vinylnaphthalene, can be polymerized using specific catalysts to produce polymers with unique structural properties. For example, syndioselective polymerization can produce polymers with a specific stereochemistry, which is important in creating materials with desired physical and chemical properties (Li et al., 2019).

Triplet Energy Transfer in Polymers

Poly(1-vinylnaphthalene) has been studied for its ability to exhibit delayed fluorescence due to triplet–triplet annihilation, which involves intramolecular triplet energy transfer. This phenomenon is crucial for the development of materials with specific photophysical behaviors, such as organic light-emitting diodes (OLEDs) (Cozzens & Fox, 1969).

Synthesis of Complex Organic Compounds

The reactivity of 4-Methoxy-1-vinylnaphthalene derivatives in various chemical reactions, such as condensation and hydroformylation, is an area of interest. These reactions are pivotal in synthesizing complex organic molecules, including pharmaceuticals and advanced materials (Zaretskaya et al., 1965).

Catalytic Applications in Pharmaceutical Synthesis

The compound's derivatives have been used in catalytic processes like hydroformylation, which is a key step in synthesizing certain pharmaceuticals, such as d,l-naproxen. Understanding the catalytic behavior of these derivatives is essential for developing efficient and environmentally friendly synthetic routes (Rajurkar et al., 2007).

Photostabilization of Polymers

Derivatives of 4-Methoxy-1-vinylnaphthalene have been studied for their role in enhancing the photostability of polymers like poly(vinyl chloride). This application is vital in extending the lifespan and durability of polymer-based materials exposed to ultraviolet light (Jasem et al., 2021).

Safety And Hazards

特性

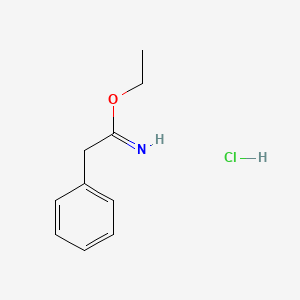

IUPAC Name |

1-ethenyl-4-methoxynaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O/c1-3-10-8-9-13(14-2)12-7-5-4-6-11(10)12/h3-9H,1H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDBOTPBQDGDMHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-1-vinylnaphthalene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({4-[(3,5-Dimethylanilino)sulfonyl]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B3144076.png)

amine](/img/structure/B3144096.png)

![1,2,3,4-Tetrahydro-2,4-dioxopyrrolo[1,2-a]-1,3,5-triazine-7-carboxylic acid](/img/structure/B3144151.png)

![4-Methyl-4-azatricyclo[4.3.1.1~3,8~]undecan-5-one](/img/structure/B3144156.png)